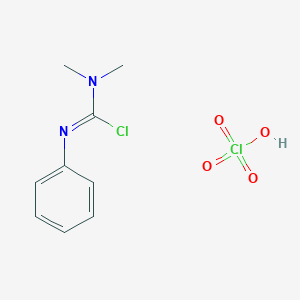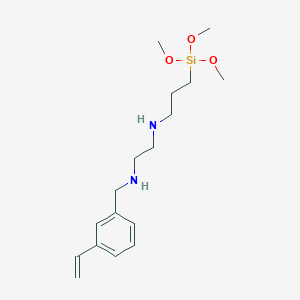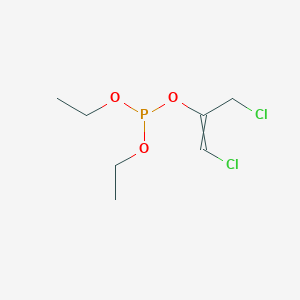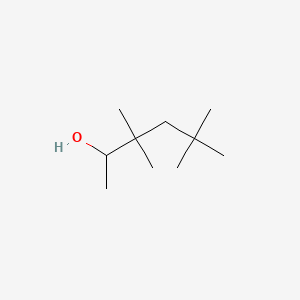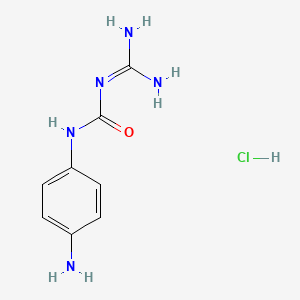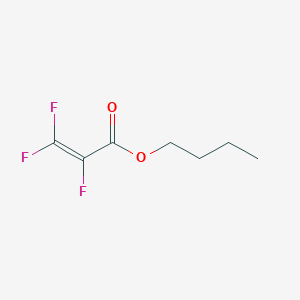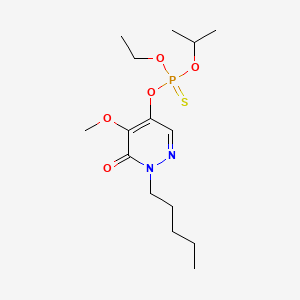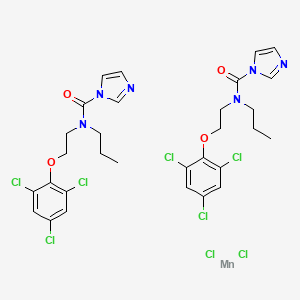
Prochloraz Mn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of prochloraz manganese chloride complex involves the reaction of prochloraz with manganese chloride. The synthetic route typically includes the following steps:
Dissolution of Prochloraz: Prochloraz is dissolved in an appropriate solvent such as dichloromethane or acetone.
Addition of Manganese Chloride: Manganese chloride is added to the solution of prochloraz under controlled conditions.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Isolation and Purification: The resulting prochloraz manganese chloride complex is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of prochloraz manganese chloride complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Prochloraz manganese chloride complex undergoes various chemical reactions, including:
Oxidation: Prochloraz manganese chloride complex can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: The complex can be reduced under specific conditions using reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Chlorine dioxide (ClO2) is commonly used as an oxidizing agent in reactions involving prochloraz manganese chloride complex.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution Reactions: Substitution reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of prochloraz, while substitution reactions may result in new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Prochloraz manganese chloride complex has a wide range of scientific research applications, including:
Wirkmechanismus
Prochloraz manganese chloride complex exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The compound acts as a sterol demethylation inhibitor, disrupting the production of ergosterol and leading to the death of fungal cells . Additionally, prochloraz manganese chloride complex antagonizes androgen and estrogen receptors, agonizes the Ah receptor, and inhibits aromatase activity .
Vergleich Mit ähnlichen Verbindungen
Prochloraz manganese chloride complex can be compared with other similar compounds, such as:
Chlorothalonil: Another fungicide used to control fungal diseases in crops.
Metrafenone: A fungicide with a different mode of action, used to control fungal pathogens.
Prochloraz: The parent compound of prochloraz manganese chloride complex, used as a fungicide.
Uniqueness
Prochloraz manganese chloride complex is unique due to its broad-spectrum activity against a wide range of fungal diseases and its ability to form stable complexes with metal ions. This enhances its efficacy and stability compared to other fungicides .
Eigenschaften
CAS-Nummer |
69192-23-0 |
|---|---|
Molekularformel |
C30H32Cl8MnN6O4 |
Molekulargewicht |
879.2 g/mol |
IUPAC-Name |
dichloromanganese;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/2C15H16Cl3N3O2.2ClH.Mn/c2*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h2*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CERKEZZZEAJIBS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.Cl[Mn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



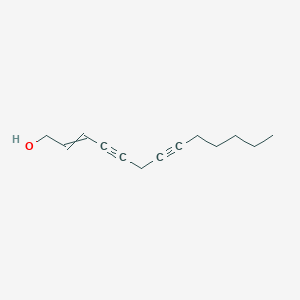

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
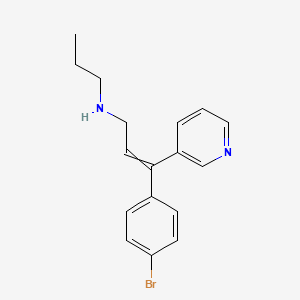

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
